Methyl 2-nitrobenzenesulfonate

概述

描述

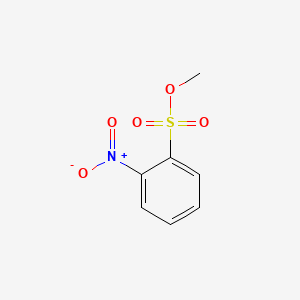

Methyl 2-nitrobenzenesulfonate is an organic compound with the molecular formula C7H7NO5S. It is a derivative of benzenesulfonic acid, where a nitro group is substituted at the second position and a methyl ester group is attached to the sulfonic acid group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

准备方法

Synthetic Routes and Reaction Conditions: Methyl 2-nitrobenzenesulfonate can be synthesized through the reaction of 2-nitrobenzenesulfonyl chloride with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs at low temperatures (around 10°C) and is completed within 30 minutes .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

化学反应分析

Types of Reactions: Methyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N2) with different nucleophiles such as bromide ions, ammonia, and primary amines.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as bromide ions, ammonia, and primary amines are commonly used.

Reduction: Hydrogen gas and catalysts like palladium on carbon are used for the reduction of the nitro group.

Major Products:

Substitution Reactions: The major products include substituted benzenesulfonates depending on the nucleophile used.

Reduction Reactions: The reduction of the nitro group yields 2-aminobenzenesulfonate.

科学研究应用

Radiochemistry and PET Imaging

One of the prominent applications of M2NBS is in the field of radiochemistry, specifically in the synthesis of positron emission tomography (PET) tracers. The compound serves as a precursor for the incorporation of fluorine-18 (), a radionuclide widely used in PET imaging.

Case Study: Synthesis of -Labeled Amino Acids

A recent study demonstrated the use of 2-methyl-6-nitrobenzenesulfonate (a derivative of M2NBS) as a precursor for -fluorination. The researchers designed this ester to enhance labeling efficiency while minimizing side product formation during the fluorination process. The methyl group in the structure was found to suppress hydrolysis, leading to improved yields in the automated synthesis of -labeled amino acids . This application is significant for developing new diagnostic tools in oncology and neurology.

Synthetic Intermediates in Organic Chemistry

M2NBS is utilized as a synthetic intermediate for producing other chemical compounds. Its sulfonate group makes it a valuable reagent for nucleophilic substitution reactions.

Industrial Applications

In industrial chemistry, M2NBS has been employed in processes requiring selective alkylation or acylation reactions. For instance, it can be used to mono-alkylate various nitrogen-containing compounds, such as piperidine derivatives, which are crucial in pharmaceutical synthesis . This method enhances the efficiency and selectivity of synthesizing complex molecules while minimizing unwanted by-products.

Mechanistic Studies and Chemical Reactions

Methyl 2-nitrobenzenesulfonate has been studied for its reactivity in various chemical transformations. It participates in nucleophilic substitution reactions with amines and other nucleophiles, providing insights into reaction mechanisms.

Kinetic Studies

Research has shown that M2NBS reacts with different nucleophiles under varying conditions, allowing chemists to elucidate reaction kinetics and mechanisms. For example, studies have examined its reaction with ammonia and primary amines, contributing to a better understanding of sulfonate reactivity . These findings are instrumental for chemists looking to optimize reaction conditions for synthetic applications.

Potential Environmental Applications

Emerging research suggests that M2NBS may also have potential applications in environmental chemistry, particularly in the degradation of pollutants. Its reactive nature could be harnessed to develop new methods for detoxifying contaminated environments or synthesizing biodegradable materials.

Summary Table of Applications

作用机制

The mechanism of action of methyl 2-nitrobenzenesulfonate involves its reactivity towards nucleophiles and reducing agents. The nitro group acts as an electron-withdrawing group, making the sulfonate ester more susceptible to nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent .

相似化合物的比较

Methyl 4-nitrobenzenesulfonate: Similar in structure but with the nitro group at the fourth position.

Methyl p-toluenesulfonate: Lacks the nitro group and has a methyl group at the para position.

Uniqueness: Methyl 2-nitrobenzenesulfonate is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it undergoes. The ortho position of the nitro group makes it more reactive towards nucleophiles compared to its para-substituted counterpart .

生物活性

Methyl 2-nitrobenzenesulfonate (MNS) is an organic compound with notable biological activities, primarily due to its electrophilic nature and ability to modify nucleophilic sites in biological macromolecules. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is a sulfonate ester that can act as a methylating agent. Its biological activity is largely attributed to the nitro group, which can undergo reduction to yield reactive intermediates capable of interacting with cellular components. The mechanisms through which MNS exerts its effects include:

- Nucleophilic Substitution : MNS can methylate nucleophilic residues in proteins, such as histidine and cysteine, leading to alterations in enzyme activity and function .

- Formation of Reactive Intermediates : The reduction of the nitro group can produce reactive species that may damage DNA or proteins, contributing to cytotoxicity .

Antimicrobial Activity

Nitro-containing compounds, including MNS, have been shown to possess antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form toxic intermediates that bind covalently to DNA, resulting in cell death. MNS has been studied for its potential against various pathogens:

- Gram-positive Bacteria : Studies have indicated that MNS exhibits activity against strains such as Staphylococcus aureus and Streptococcus mutans, with inhibition zones measured in millimeters indicating its effectiveness .

- Antiparasitic Effects : Research highlights the potential of nitro compounds in developing new antiparasitic drugs, where MNS may play a role in targeting specific metabolic pathways in parasites .

Cytotoxicity and Genotoxicity

This compound has been evaluated for its cytotoxic effects on various cell lines. The compound's ability to methylate critical residues in proteins can lead to:

- Inhibition of Enzyme Activity : For instance, studies have shown that exposure to MNS results in a concentration-dependent loss of enzymatic activity in L-threonine dehydrogenase from Escherichia coli .

- Genotoxic Effects : The formation of DNA adducts through the action of reactive intermediates has raised concerns regarding the genotoxic potential of MNS. Investigations into its mutagenicity have shown varying results depending on the concentration and exposure duration .

Case Studies

- Study on Enzyme Inactivation : A study demonstrated that incubation of L-threonine dehydrogenase with MNS resulted in a significant decrease in enzyme activity, following first-order kinetics. This finding underscores the importance of histidine residues as targets for methylation by electrophilic agents like MNS .

- Antibacterial Efficacy : A series of experiments evaluated the antibacterial activity of various nitro compounds, including MNS, against both Gram-positive and Gram-negative bacteria. The results indicated that while MNS showed promising activity against certain strains, its efficacy varied significantly based on structural modifications and environmental conditions .

- Genotoxicity Assessment : In a comprehensive study assessing potential genotoxic impurities, MNS was identified alongside other nitro compounds as having significant implications for drug safety due to its ability to form harmful DNA adducts .

Data Summary

属性

IUPAC Name |

methyl 2-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c1-13-14(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRWEJXLJPHMBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184469 | |

| Record name | Benzenesulfonic acid, 2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30384-53-3 | |

| Record name | Benzenesulfonic acid, 2-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030384533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。